molecular formula C17H17FO2 B3329936 Ethyl Flurbiprofen CAS No. 64858-90-8

Ethyl Flurbiprofen

Cat. No. B3329936
Key on ui cas rn: 64858-90-8
M. Wt: 272.31 g/mol
InChI Key: JIYXQCWLSQSIJV-UHFFFAOYSA-N
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Patent
US05066666

Procedure details

To 2-(2-fluoro-4-biphenylyl)-propionic acid (30.0 g, 0.123 mol) in ethanol (300 ml) was added conc. sulfonic acid (3.0 g). After the addition, the mixture was stirring at 50° C. for 5 h, then concentrated and extracted with benzene. The benzene extracts were washed with aqueous sodium hydrogen carbonate solution then with water, and dried over. The extracts were evaporated under reduced pressure to afford ethyl-2-(2-fluoro-4-biphenylyl)propionate (33.6 g, 0.123 mol) as oily residue.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH2:19](O)[CH3:20]>>[CH2:19]([O:10][C:9](=[O:11])[CH:8]([C:6]1[CH:5]=[CH:4][C:3]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[C:2]([F:1])[CH:7]=1)[CH3:12])[CH3:20]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)O)C)C1=CC=CC=C1
Name
sulfonic acid
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirring at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The benzene extracts were washed with aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried over
CUSTOM
Type
CUSTOM
Details
The extracts were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(C)C1=CC(=C(C=C1)C1=CC=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.123 mol
AMOUNT: MASS 33.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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